molecular formula C9H18ClNO2 B2405397 Propyl piperidine-2-carboxylate hydrochloride CAS No. 1218743-55-5

Propyl piperidine-2-carboxylate hydrochloride

Cat. No.: B2405397
CAS No.: 1218743-55-5
M. Wt: 207.7
InChI Key: HBKJHWNYQDFING-UHFFFAOYSA-N
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Description

Propyl piperidine-2-carboxylate hydrochloride (CAS: 1246276-66-3) is a piperidine derivative featuring a propyl ester group at the 2-position of the piperidine ring and a hydrochloride salt. The hydrochloride salt enhances the compound’s aqueous solubility, making it suitable for formulation in biological assays .

Structurally, the compound combines a six-membered saturated nitrogen-containing ring (piperidine) with a carboxylate ester and a propyl chain. This configuration influences its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for drug-receptor interactions.

Properties

IUPAC Name

propyl piperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-7-12-9(11)8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKJHWNYQDFING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Piperidine-2-Carboxylic Acid

The foundational step in synthesizing propyl piperidine-2-carboxylate involves the acid-catalyzed esterification of piperidine-2-carboxylic acid with propanol. This reaction follows classical Fischer esterification principles, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst.

Reaction Conditions:

  • Catalyst: Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 5–10% w/w of the carboxylic acid
  • Molar Ratio: 1:1.5 (carboxylic acid:propanol) to drive the equilibrium toward ester formation
  • Temperature: Reflux at 80–100°C for 6–12 hours
  • Solvent: Toluene or xylene for azeotropic removal of water

The reaction mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by propanol, and subsequent elimination of water. A Dean-Stark apparatus is typically employed to remove water, increasing yields from 65% to 92% depending on reaction duration.

Hydrochloride Salt Formation

Conversion of the free base ester to its hydrochloride salt enhances stability and aqueous solubility. Two primary methods dominate industrial and laboratory settings:

Method A – Gaseous HCl Treatment:

  • Dissolve propyl piperidine-2-carboxylate in anhydrous diethyl ether
  • Bubble dry HCl gas through the solution at 0–5°C
  • Filter precipitated hydrochloride salt
  • Wash with cold ether and dry under vacuum

Method B – Aqueous HCl Crystallization:

  • Dissolve free base in 2-propanol
  • Add concentrated HCl (37% w/w) dropwise at 20–25°C
  • Cool to 0°C for 12 hours
  • Isolate crystals via vacuum filtration

Method B typically achieves higher purity (98–99%) compared to Method A (95–97%) due to improved crystal lattice formation in protic solvents.

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

Modern production facilities employ continuous flow chemistry to enhance process efficiency and safety:

Key Parameters:

Parameter Value Range Impact on Yield
Residence Time 30–45 minutes ±8% yield
Temperature 85±2°C ±5% purity
Catalyst Loading 7.5% H₂SO₄ Optimal activity
Alcohol:Carboxylic Acid 1.8:1 molar ratio Maximize conversion

Continuous systems reduce batch-to-batch variability and increase throughput by 300% compared to traditional batch reactors.

Microwave-Assisted Synthesis

Emerging microwave technology accelerates reaction kinetics through dielectric heating:

Optimized Protocol:

  • Mix piperidine-2-carboxylic acid (1 mol) with propanol (2 mol)
  • Add 0.1 mol% p-toluenesulfonic acid
  • Irradiate at 300 W, 100°C for 15 minutes
  • Cool and proceed to hydrochlorination

This method reduces reaction time from 12 hours to 15 minutes while maintaining 89% yield, though scale-up challenges persist due to penetration depth limitations of microwave energy.

Critical Process Variables and Their Effects

Catalyst Selection

Comparative studies of acid catalysts reveal significant performance differences:

Catalyst Yield (%) Purity (%) Reaction Time (h)
H₂SO₄ 92 95 8
HCl 88 98 10
p-TsOH 85 97 6
Amberlyst-15 78 94 12

Hydrochloric acid provides superior salt purity due to chloride ion compatibility with subsequent hydrochlorination steps.

Solvent Systems in Crystallization

Solvent selection critically impacts hydrochloride crystal morphology and purity:

Solvent Crystal Habit Purity (%) Recovery (%)
2-Propanol Needle clusters 99 85
Ethanol Platelets 97 92
Acetone Amorphous 95 78
Ethyl Acetate Prismatic 96 81

2-Propanol produces pharmacologically preferred needle morphology with optimal flow properties for downstream processing.

Purification and Characterization

Recrystallization Techniques

Multi-stage recrystallization achieves pharmaceutical-grade purity:

  • Initial crystallization from 2-propanol removes 90% of impurities
  • Second crystallization from ethanol/water (3:1 v/v) eliminates residual propanol
  • Final crystallization from anhydrous ether ensures <0.1% solvent residues

Analytical Characterization

Modern analytical methods verify compound identity and purity:

Nuclear Magnetic Resonance (¹H NMR):

  • δ 1.05 ppm (t, 3H, CH₂CH₂CH₃)
  • δ 1.45–1.85 ppm (m, 6H, piperidine ring)
  • δ 4.15 ppm (t, 2H, OCH₂CH₂)
  • δ 4.95 ppm (s, 1H, NH⁺·Cl⁻)

High-Performance Liquid Chromatography (HPLC):

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile Phase: 65:35 0.1% TFA in H₂O:ACN
  • Retention Time: 7.2 minutes
  • Purity: ≥99.5%

Emerging Synthetic Technologies

Enzymatic Esterification

Lipase-catalyzed processes offer greener alternatives:

  • Enzyme: Candida antarctica Lipase B (CAL-B)
  • Solvent: Solvent-free system
  • Conversion: 82% at 50°C in 24 hours
  • Advantages: No acid waste, enantioselective synthesis

Photocatalytic Methods

UV-mediated esterification using TiO₂ nanoparticles:

  • Catalyst: 0.5% w/w TiO₂ (anatase phase)
  • Light Source: 365 nm LED array
  • Conversion: 78% in 2 hours
  • Byproducts: Minimal compared to thermal methods

These advanced methods demonstrate potential for sustainable production but require further optimization for industrial adoption.

Comparative Analysis of Production Methods

Method Yield (%) Purity (%) Cost Index Scalability
Batch Fischer 92 95 1.0 High
Continuous Flow 95 97 0.8 Very High
Microwave-Assisted 89 96 1.2 Moderate
Enzymatic 82 99 2.5 Low

Continuous flow systems provide the optimal balance of efficiency and product quality for large-scale manufacturing.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield piperidine-2-carboxylic acid hydrochloride.

Reagents/ConditionsProductsYieldReference
Hydrochloric acid (HCl), H₂O, refluxPiperidine-2-carboxylic acid hydrochloride + Propanol~85%
Sodium hydroxide (NaOH), ethanolPiperidine-2-carboxylate salt (free base)~78%

This reaction is critical for generating the free carboxylic acid, a precursor for further functionalization. The hydrochloride salt enhances solubility in polar solvents during hydrolysis .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Reagents/ConditionsProductsYieldReference
Lithium aluminum hydride (LiAlH₄), dry ether2-(Hydroxymethyl)piperidine hydrochloride~65%
Hydrogen gas (H₂), Pt/C catalyst2-(Hydroxymethyl)piperidine hydrochloride~70%

Reduction proceeds via nucleophilic attack on the carbonyl carbon, yielding a hydroxymethyl group. Catalytic hydrogenation offers milder conditions compared to LiAlH₄.

Substitution Reactions

The propyl ester group participates in nucleophilic acyl substitution.

Reagents/ConditionsProductsYieldReference
Thionyl chloride (SOCl₂), toluenePiperidine-2-carbonyl chloride hydrochloride~90%
Ammonia (NH₃), ethanolPiperidine-2-carboxamide hydrochloride~75%

Thionyl chloride converts the ester to an acyl chloride, enabling further derivatization (e.g., amidation) . The reaction with ammonia highlights the compound’s utility in synthesizing bioactive amides.

Oxidation Reactions

Controlled oxidation targets the ester or piperidine ring.

Reagents/ConditionsProductsYieldReference
Potassium permanganate (KMnO₄), H₂SO₄Piperidine-2-carboxylic acid hydrochloride~60%
Ozone (O₃), followed by Zn/H₂O2-(Propanoic acid)piperidine hydrochloride~50%

Oxidation with KMnO₄ cleaves the ester to a carboxylic acid, while ozonolysis targets the propyl chain, yielding shorter carbon fragments.

Ring Functionalization

The piperidine ring undergoes alkylation or electrophilic substitution.

Reagents/ConditionsProductsYieldReference
Methyl iodide (CH₃I), K₂CO₃N-Methylpiperidine-2-carboxylate hydrochloride~80%
Bromine (Br₂), acetic acid3-Bromopiperidine-2-carboxylate hydrochloride~45%

Methylation at the nitrogen enhances lipophilicity, while bromination introduces sites for cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Propyl piperidine-2-carboxylate hydrochloride is used as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced therapeutic effects. For instance, it has been implicated in the development of drugs targeting various neurological and psychiatric disorders.

Case Study: Antidepressant Activity

A study demonstrated that derivatives of piperidine compounds, including this compound, exhibited selective inhibition of monoamine oxidase isoforms, which are critical targets in treating depression and anxiety disorders .

Anticancer Research

The compound has shown potential anticancer properties by inhibiting cell migration and inducing apoptosis in cancer cells. Research indicates that it can modulate key signaling pathways, such as NF-κB and PI3K/Akt, which are involved in tumor growth and survival.

Case Study: Cell Cycle Arrest

In vitro studies revealed that this compound can cause cell cycle arrest in various cancer cell lines, leading to reduced viability. This effect is attributed to its ability to interfere with critical cell division signaling pathways .

Antimicrobial Applications

Research has highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth by disrupting bacterial cell wall integrity.

Experimental Procedures

The compound was synthesized and screened against multiple bacterial strains, revealing significant antibacterial activity that suggests potential for developing new antimicrobial agents .

Neurological Studies

The compound is being investigated for its analgesic properties, particularly in managing neuropathic pain conditions. Animal model studies have demonstrated its effectiveness in reducing pain symptoms associated with nerve damage.

Mechanism of Action

The mechanism of action of propyl piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Chemical Comparison of Piperidine-2-Carboxylate Hydrochloride Derivatives

Compound Name CAS Number Alkyl Chain Molecular Formula (Base) Molecular Weight (g/mol) Similarity Score*
Methyl piperidine-2-carboxylate HCl 77034-33-4 Methyl C₈H₁₅NO₂·HCl 193.67 0.89
Ethyl piperidine-2-carboxylate HCl 123495-48-7 Ethyl C₉H₁₇NO₂·HCl 207.70 0.87
Propyl piperidine-2-carboxylate HCl 1246276-66-3 Propyl C₁₀H₁₉NO₂·HCl 221.73 N/A

*Similarity scores are derived from structural alignment algorithms (e.g., Tanimoto index) .

Key Findings:

Alkyl Chain Impact :

  • Increasing alkyl chain length (methyl → ethyl → propyl) correlates with higher molecular weight and lipophilicity. This may enhance membrane permeability but reduce aqueous solubility.
  • The propyl derivative’s extended chain could improve binding to hydrophobic pockets in biological targets compared to shorter-chain analogs.

Synthetic Accessibility :

  • Methyl and ethyl analogs are more commonly reported in literature, suggesting established synthetic protocols. Propyl derivatives may require tailored esterification conditions due to steric hindrance .

Pharmacological Relevance :

  • Piperidine carboxylates are often intermediates in synthesizing bioactive molecules. For example, ethyl piperidine-2-carboxylate derivatives have been explored as precursors for anticonvulsant agents .
  • The hydrochloride salt form (common across all analogs) ensures stability and compatibility with polar solvents in drug formulations .

Comparison with Heterocyclic Derivatives

While piperidine derivatives are the primary focus, structurally related heterocycles (e.g., pyridine, pyrimidine) provide additional context:

Table 2: Comparison with Non-Piperidine Heterocycles

Compound Name Core Structure Functional Groups Key Differences
2-Pyridinecarboxylic acid hydrochloride Pyridine (aromatic) Carboxylic acid, HCl salt Aromatic ring vs. saturated piperidine; altered electronic properties
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Chloro, methyl, carboxylic acid Smaller ring size (6-membered vs. 5-membered); altered hydrogen-bonding
  • Aromatic vs. Saturated Rings : Pyridine and pyrimidine derivatives exhibit aromaticity, leading to distinct electronic profiles compared to the saturated piperidine core. This impacts reactivity and interaction with biological targets .
  • Functional Group Diversity : The presence of chloro or methyl groups in pyrimidine derivatives (e.g., ) introduces steric and electronic effects absent in piperidine carboxylates .

Biological Activity

Propyl piperidine-2-carboxylate hydrochloride (PPCH) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine and industry.

PPCH has the molecular formula C9_9H18_{18}ClNO2_2 and a molecular weight of approximately 207.7 g/mol. Its structure includes a piperidine ring, which is known for its ability to interact with various biological targets. The specific configuration of PPCH imparts unique reactivity and biological activity, distinguishing it from other piperidine derivatives.

The biological activity of PPCH is primarily attributed to its interaction with multiple biochemical pathways:

  • Receptor Binding : PPCH can bind to various receptors, modulating their activity. This interaction can lead to significant changes in cellular functions, particularly in cancer cells where it may inhibit pathways such as STAT3, NF-κB, PI3K/Akt, and MAPK signaling.
  • Inhibition of Cell Migration : Studies indicate that PPCH can inhibit cell migration and induce cell cycle arrest, contributing to its potential anticancer properties.
  • Antimicrobial Activity : Preliminary investigations suggest that PPCH exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Anticancer Properties

Research has shown that piperidine derivatives, including PPCH, possess significant anticancer activity. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that PPCH effectively inhibited the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

PPCH has shown potential as an antimicrobial agent:

  • In Vitro Testing : Laboratory tests indicated that PPCH could inhibit the growth of certain bacterial strains, suggesting its utility in developing new antibiotics.

Study 1: Anticancer Activity

In a study published in PLoS ONE, researchers synthesized several piperidine derivatives and evaluated their inhibitory potency against wild-type HIV-1 protease. The results indicated that compounds with piperidine scaffolds exhibited IC50_{50} values in the nanomolar range, highlighting their potential as therapeutic agents against viral infections and cancer .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of PPCH, revealing that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. This study emphasized the need for further investigation into the compound's mechanism of action at the molecular level.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50_{50} Value (nM)Unique Features
Propyl Piperidine-2-CarboxylateAnticancer, AntimicrobialVaries by cell linePiperidine scaffold
PiperidineModerate antibacterialNot specifiedBasic six-membered ring
DihydropyridineAntiviralNot specifiedReduced form of pyridine

Q & A

Q. How can researchers critically analyze conflicting data on the compound’s metabolic pathways?

  • Methodological Answer : Perform comparative metabolomics using LC-MS/MS to identify species-specific metabolites (e.g., human vs. rodent liver microsomes). Cross-reference with cytochrome P450 inhibition assays and siRNA knockdown models to pinpoint enzymatic contributions .

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